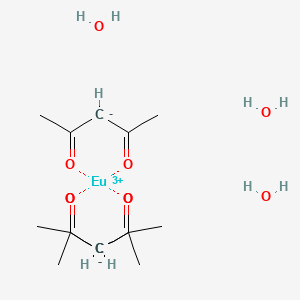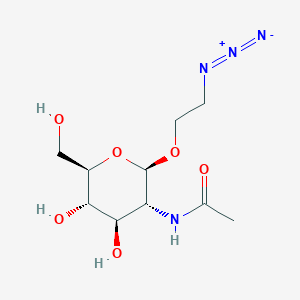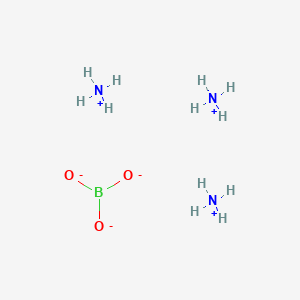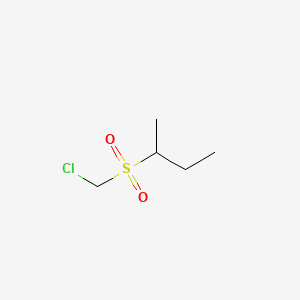
Europium(3+);pentane-2,4-dione;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium(III) acetylacetonate trihydrate typically involves the reaction of europium(III) chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, followed by crystallization to obtain the trihydrate form .
Industrial Production Methods
Industrial production of europium(III) acetylacetonate trihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Europium(III) acetylacetonate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: While europium(III) is relatively stable, it can participate in redox reactions under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with europium(III) acetylacetonate trihydrate include strong acids and bases, as well as other coordinating ligands. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving europium(III) acetylacetonate trihydrate depend on the specific reagents and conditions used. For example, substitution reactions can yield new europium complexes with different ligands .
Scientific Research Applications
Europium(III) acetylacetonate trihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The luminescent properties of europium(III) acetylacetonate trihydrate arise from the efficient energy transfer from the acetylacetonate ligands to the europium ion. Upon excitation by ultraviolet light, the energy absorbed by the ligands is transferred to the europium ion, resulting in the emission of visible light, typically in the red region of the spectrum . This process involves the coordination of the ligands to the europium ion, stabilizing the excited state and facilitating energy transfer .
Comparison with Similar Compounds
Similar Compounds
Europium(III) chloride: Another europium compound with different coordination and luminescent properties.
Europium(III) nitrate: Used in similar applications but with distinct chemical behavior.
Europium(III) oxide: Known for its stability and use in various industrial applications.
Uniqueness
Europium(III) acetylacetonate trihydrate is unique due to its specific coordination environment, which enhances its luminescent properties. The presence of acetylacetonate ligands and water molecules provides a stable structure that is highly efficient in energy transfer processes, making it particularly valuable in applications requiring strong luminescence .
Properties
IUPAC Name |
europium(3+);pentane-2,4-dione;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Eu.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRCMPXOCVXRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27EuO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)

![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)
